Methyl 4-amino-4-(4-methoxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenylbutanoates .
Scientific Research Applications
Methyl 4-amino-4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methoxyphenyl)butanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 4-(4-aminophenyl)butanoate: Lacks the methoxy group, which affects its hydrophobic interactions and biological activity.
Uniqueness
Methyl 4-amino-4-(4-methoxyphenyl)butanoate is unique due to the presence of both the amino and methoxyphenyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3 |
InChI Key |
FNRCVPUVUWZSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.